

# Preclinical Profile of Foslinanib (CVM-1118) in Neuroendocrine Tumors: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

Foslinanib (CVM-1118) is an investigational small molecule therapeutic agent that has demonstrated potential in the treatment of various solid tumors, including neuroendocrine tumors (NETs). It is a prodrug that is rapidly metabolized to its active form, CVM-1125.

Foslinanib is classified as a Tumor Necrosis Factor Receptor-Associated Protein 1 (TRAP1) inhibitor. TRAP1, a mitochondrial chaperone protein, is implicated in the regulation of cellular metabolism and survival, and its inhibition represents a novel therapeutic strategy in oncology. This document provides a comprehensive overview of the available preclinical data for Foslinanib in the context of neuroendocrine tumors, with a focus on its mechanism of action, available in vitro and in vivo data, and relevant experimental protocols.

# **Core Mechanism of Action**

**Foslinanib**'s primary mechanism of action is the inhibition of the mitochondrial chaperone TRAP1.[1][2] This inhibition disrupts mitochondrial homeostasis, leading to a cascade of downstream effects that collectively contribute to its anti-tumor activity. The key mechanistic consequences of TRAP1 inhibition by **Foslinanib**'s active metabolite, CVM-1125, include:

 Induction of Apoptosis: By targeting TRAP1, Foslinanib promotes programmed cell death in cancer cells.[1][2]



- Inhibition of Tumor Growth: Preclinical studies have indicated that **Foslinanib** can significantly inhibit the proliferation of tumor cells.[3]
- Suppression of Vasculogenic Mimicry (VM): Foslinanib has been shown to inhibit the
  formation of de novo vascular networks by aggressive cancer cells, a process distinct from
  traditional angiogenesis.[3][4] This is particularly relevant as VM has been observed in
  mouse models of pancreatic neuroendocrine tumors.[1]
- Destabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α): TRAP1 inhibition by CVM-1125 leads to a reduction in cellular succinate levels, which in turn destabilizes HIF-1α, a key transcription factor involved in tumor progression and angiogenesis.[1][2]

# **Signaling Pathway**

The proposed signaling pathway for **Foslinanib**'s anti-tumor activity is initiated by the binding of its active metabolite, CVM-1125, to TRAP1 in the mitochondria. This interaction leads to the degradation of TRAP1, disrupting the mitochondrial chaperone function. The subsequent reduction in succinate levels leads to the destabilization of HIF-1 $\alpha$ . The loss of HIF-1 $\alpha$  activity, coupled with the induction of mitochondrial apoptosis, culminates in the inhibition of tumor cell growth, proliferation, and vasculogenic mimicry.



Click to download full resolution via product page

Foslinanib's Mechanism of Action

## **Preclinical Data**



While press releases from TaiRx, the developer of **Foslinanib**, have stated that the drug demonstrated "significant anticancer activity in preclinical PNET animal models," specific quantitative data from these studies are not extensively available in the public domain.[3] The majority of published preclinical data focuses on other tumor types.

#### In Vitro Studies

Quantitative data on the efficacy of **Foslinanib** and its active metabolite, CVM-1125, in specific neuroendocrine tumor cell lines such as BON-1 or QGP-1 have not been identified in publicly accessible literature. However, data from other cancer cell lines provide an indication of its potency.

Table 1: In Vitro Cytotoxicity of **Foslinanib** (CVM-1118) and its Active Metabolite (CVM-1125) in Various Human Cancer Cell Lines



| Cell Line  | Cancer Type     | IC50 (nM) - CVM-<br>1118 | IC50 (nM) - CVM-<br>1125 |
|------------|-----------------|--------------------------|--------------------------|
| A549       | Lung Cancer     | <50                      | <50                      |
| DU-145     | Prostate Cancer | <50                      | <50                      |
| HT-29      | Colon Cancer    | <50                      | <50                      |
| MDA-MB-231 | Breast Cancer   | <50                      | <50                      |
| COLO 205   | Colon Cancer    | <50                      | <50                      |
| SK-OV-3    | Ovarian Cancer  | <50                      | <50                      |
| U-87 MG    | Glioblastoma    | <50                      | <50                      |
| C8161      | Melanoma        | <50                      | <50                      |
| PC-3       | Prostate Cancer | <50                      | <50                      |

Source: Data extrapolated from studies on various cancer cell lines, indicating potent cytotoxicity with IC50 values generally below 50 nM.[5]

## **In Vivo Studies**

Detailed preclinical data from PNET animal models are not publicly available. However, a study in an orthotopic HCT-116 colorectal cancer mouse xenograft model provides insight into the potential experimental design and efficacy of **Foslinanib** in vivo.

Table 2: In Vivo Efficacy of **Foslinanib** (CVM-1118) in an Orthotopic HCT-116 Colorectal Cancer Xenograft Model



| Treatment Group | Administration<br>Route | Dose (mg/kg) | Mean Tumor<br>Volume (mm³) ± SD<br>(Day 43) |
|-----------------|-------------------------|--------------|---------------------------------------------|
| Vehicle         | Oral                    | -            | 1139 ± 580                                  |
| CVM-1118        | Oral                    | 20           | 1591 ± 747                                  |
| CVM-1118        | Oral                    | 50           | 722 ± 595                                   |
| CVM-1118        | Oral                    | 100          | 475 ± 415                                   |
| CVM-1118        | Intravenous             | 20           | 670 ± 447                                   |

Source: Data from a study in a colorectal cancer model, demonstrating a dosedependent inhibition of tumor growth with oral administration.[6]

# **Experimental Protocols**

Detailed experimental protocols for preclinical studies of **Foslinanib** specifically in neuroendocrine tumors are not available in the public literature. The following are generalized methodologies based on published studies in other cancer types that would be applicable to the study of **Foslinanib** in NETs.

# **In Vitro Cell Viability Assay**

A common method to assess the cytotoxic effects of a compound on cancer cell lines.





Click to download full resolution via product page

In Vitro Cell Viability Workflow



- Cell Culture: Neuroendocrine tumor cell lines (e.g., BON-1, QGP-1) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
- Plating: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
- Drug Treatment: Cells are treated with a range of concentrations of Foslinanib or CVM-1125 for a specified period (e.g., 72 hours).
- Viability Assessment: Cell viability is determined using a colorimetric (e.g., MTT) or luminescent (e.g., CellTiter-Glo) assay according to the manufacturer's protocol.
- Data Analysis: The results are used to calculate the half-maximal inhibitory concentration (IC50) value.

# **Western Blot Analysis**

Used to detect changes in protein expression levels, such as TRAP1 and HIF-1 $\alpha$ , following drug treatment.

- Protein Extraction: NET cells are treated with Foslinanib or vehicle control for a specified time, after which cells are lysed to extract total protein.
- Protein Quantification: The concentration of protein in each lysate is determined using a protein assay (e.g., BCA assay).
- SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
- Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., anti-TRAP1, anti-HIF-1α, and a loading control like anti-β-actin).
- Detection: The membrane is then incubated with a horseradish peroxidase (HRP)conjugated secondary antibody, and the protein bands are visualized using an enhanced



chemiluminescence (ECL) detection system.

# In Vivo Xenograft Model

To evaluate the anti-tumor efficacy of **Foslinanib** in a living organism.

- Animal Model: Immunocompromised mice (e.g., athymic nude mice) are used.
- Tumor Implantation: Human neuroendocrine tumor cells (e.g., BON-1) are subcutaneously or orthotopically injected into the mice.
- Tumor Growth: Tumors are allowed to grow to a palpable size.
- Drug Administration: Mice are randomized into treatment and control groups. Foslinanib is administered orally or intravenously at various doses, while the control group receives a vehicle.
- Monitoring: Tumor volume and body weight are measured regularly.
- Endpoint: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry, western blotting).
- Data Analysis: Tumor growth inhibition is calculated.

## **Conclusion and Future Directions**

Foslinanib (CVM-1118) is a promising therapeutic candidate for neuroendocrine tumors, primarily through its unique mechanism of TRAP1 inhibition. While high-level statements confirm its preclinical activity in PNET models, the public availability of detailed quantitative data and specific experimental protocols remains limited. The data from other cancer types suggest potent anti-tumor effects at nanomolar concentrations. As Foslinanib progresses through clinical trials for neuroendocrine tumors, the publication of comprehensive preclinical data will be crucial for the scientific community to fully understand its therapeutic potential and to inform the design of future studies. Further research is warranted to elucidate the specific effects of Foslinanib on various subtypes of neuroendocrine tumors and to identify potential biomarkers of response.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Study of CVM-1118 for Patients With Advanced Neuroendocrine Tumors [ctv.veeva.com]
- 2. CVM-1118 (foslinanib), a 2-phenyl-4-quinolone derivative, promotes apoptosis and inhibits vasculogenic mimicry via targeting TRAP1 PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TaiRx's New Drug CVM-1118 Granted Orphan Drug Designation for Pancreatic Neuroendocrine Tumors (PNETs), Securing Seven Years of Market Exclusivity in the U.S. | TaiRx, Inc. | New Drug Development [trx.com.tw]
- 4. CVM-1118 | TaiRx, Inc. | New Drug Development [trx.com.tw]
- 5. CVM-1118 (foslinanib), a 2-phenyl-4-quinolone derivative, promotes apoptosis and inhibits vasculogenic mimicry via targeting TRAP1 PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pathology & Oncology Research | CVM-1118 (foslinanib), a 2-phenyl-4-quinolone derivative, promotes apoptosis and inhibits vasculogenic mimicry via targeting TRAP1 [porjournal.com]
- To cite this document: BenchChem. [Preclinical Profile of Foslinanib (CVM-1118) in Neuroendocrine Tumors: A Technical Overview]. BenchChem, [2025]. [Online PDF].
   Available at: [https://www.benchchem.com/product/b607536#preclinical-studies-of-foslinanib-in-neuroendocrine-tumors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com